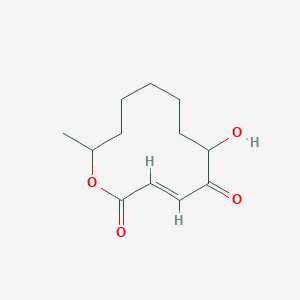

Cladospolide D

Description

Overview of Cladospolides as a Class of Fungal Secondary Metabolites

Cladospolides constitute a group of fungal secondary metabolites, primarily identified as polyketides. nih.govncats.ionih.gov These compounds are characterized by macrolactone structures, typically featuring a 12-membered ring. nih.govscienceopen.comchem960.com The genus Cladosporium is a notable producer of this class of compounds, which includes several congeners such as Cladospolide A, B, C, and D, as well as iso-Cladospolide B. nih.govchem960.comresearchgate.netkitasato-u.ac.jp While some cladospolides have been recognized for their plant-growth regulatory effects, Cladospolide D stands out due to its distinct antimicrobial activity. chem960.comresearchgate.net

Historical Context of Cladospolide D Discovery and Initial Characterization

Cladospolide D was first reported in 2001. scienceopen.comchem960.comresearchgate.net Its discovery emerged from investigations into the secondary metabolites produced by fungal strains. Initial characterization efforts identified Cladospolide D as a novel 12-membered macrolide antibiotic. nih.govscienceopen.com The initial structural determination was performed during the isolation process. researchgate.net Further studies, particularly those involving total synthesis, were instrumental in correctly assigning the absolute and relative stereochemistry, as well as the configuration of the C2-C3 double bond. researchgate.net

Fungal Origin and Isolation from Cladosporium Species (e.g., Cladosporium sp. FT-0012)

Cladospolide D was isolated from the fermentation broth of the fungal strain Cladosporium sp. FT-0012. nih.govscienceopen.comchem960.comresearchgate.net This specific strain was obtained from a sample collected in Pohnpei Island, Federated State of Micronesia. The isolation procedure involved standard natural product purification techniques, including solvent extraction, ODS column chromatography, and preparative HPLC. scienceopen.com Cladosporium species are ubiquitous fungi found in various environments, including soil, air, and marine ecosystems, and are recognized for their capability to produce a wide spectrum of secondary metabolites, including various macrolides. nih.govncats.ionih.govkitasato-u.ac.jp

Significance of Macrolactone Structures in Bioactive Natural Products

Macrolactone structures, defined as macrocyclic lactones containing at least twelve atoms in their ring system, are considered privileged scaffolds in natural products and medicinal chemistry. The macrocyclic nature imparts specific conformational constraints that can be advantageous for binding to biological targets. This structural class encompasses a wide array of natural compounds exhibiting diverse and potent biological activities, such as antifungal, antibacterial, antiviral, antiparasitic, antitumor, and anti-inflammatory effects. The presence of the macrolactone core in Cladospolide D is consistent with the prevalence of this structural motif in bioactive natural products.

Detailed Research Findings

Upon its isolation and initial characterization, Cladospolide D was identified as a colorless oil with a molecular formula of C₁₂H₁₈O₄ and a molecular weight of 226.12. It was found to be soluble in organic solvents such as methanol, chloroform, acetonitrile, acetone, ethanol, and ethyl acetate, while being insoluble in water and hexane.

A key finding during the initial research was the antimicrobial activity of Cladospolide D. It demonstrated antifungal activity against specific plant pathogenic fungi. nih.govscienceopen.comchem960.comresearchgate.net Notably, it showed activity against Pyricularia oryzae and Mucor racemosus. nih.govscienceopen.comchem960.comresearchgate.net The inhibitory concentrations (IC₅₀) were determined for these organisms. nih.govresearchgate.net

| Test Organism | IC₅₀ (μg/mL) |

| Mucor racemosus KF 223 | 0.15 |

| Pyricularia oryzae KB 180 | 29 |

This specific antifungal activity against plant pathogens distinguished Cladospolide D from other cladospolides known primarily for their plant-growth regulatory effects at the time of its discovery. chem960.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(3E)-6-hydroxy-12-methyl-1-oxacyclododec-3-ene-2,5-dione |

InChI |

InChI=1S/C12H18O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-10,13H,2-6H2,1H3/b8-7+ |

InChI Key |

OFRQIORIBGXHBF-BQYQJAHWSA-N |

Isomeric SMILES |

CC1CCCCCC(C(=O)/C=C/C(=O)O1)O |

Canonical SMILES |

CC1CCCCCC(C(=O)C=CC(=O)O1)O |

Synonyms |

(E)-2-dodecen-5-hydroxy-11-olide-4-one cladospolide D |

Origin of Product |

United States |

Structural Elucidation Methodologies

Application of Advanced Spectroscopic Techniques

NMR spectroscopy, including ¹H and ¹³C NMR, was fundamental in determining the planar structure and providing insights into the stereochemistry of Cladospolide D. nih.govsigmaaldrich.comnih.govnih.govresearchgate.netoup.com Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (such as COSY, HMQC, and HMBC) allowed for the mapping of the carbon-carbon and carbon-hydrogen frameworks and the identification of neighboring protons and carbons. nih.govnih.gov For instance, ¹H NMR spectra show characteristic signals for olefinic protons, oxygenated methine protons, and methyl groups, while ¹³C NMR spectra reveal the presence of carbonyl carbons, olefinic carbons, oxygen-bearing carbons, and methylene/methyl carbons. daneshyari.comnih.govnih.gov Coupling constants, particularly for the double bond protons, were initially used to propose the E-configuration, although this was later revised through synthesis. researchgate.netthieme-connect.com NOESY experiments provided information about the spatial proximity of protons, aiding in the assignment of relative stereochemistry. nih.gov

Here is a sample of NMR data for Cladospolide D reported in the literature:

| Position | ¹H NMR (δ in ppm, multiplicity, J in Hz) | ¹³C NMR (δ in ppm) |

| (Partial data based on available snippets) | ||

| Olefinic H | ~7.43 (dd), ~6.16 (dd) ijmr.net.in | ~121.8 (CH), ~145.4 (C) nih.gov |

| Oxygenated CH | ~3.73 (q), ~3.77 (m) ijmr.net.in, ~5.19 (CH) nih.gov | ~68.1 (CH), ~71.8 (CH) ijmr.net.in, ~88.4 (CH) nih.gov |

| Methyl H | ~1.17 (d, J = 6.15) ijmr.net.in, ~1.07 (d, J = 6.1) daneshyari.com | ~23.0 (CH₃) ijmr.net.in, ~21.9 (CH₃) daneshyari.com |

| Carbonyl C | ~167.5 nih.gov |

Note: The provided NMR data snippets are partial and from different sources, potentially reflecting variations in solvent or conditions. daneshyari.comnih.govijmr.net.in

Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), was essential for determining the molecular weight and thus the elemental composition or molecular formula of Cladospolide D. jst.go.jpnih.govsigmaaldrich.comnih.govnih.govresearchgate.netbu.edu.eg The molecular ion peak ([M+H]⁺ or [M+Na]⁺) in the mass spectrum provides the molecular weight. daneshyari.comnih.gov HRMS offers a highly accurate mass measurement, allowing for the precise determination of the molecular formula by matching the experimental mass-to-charge ratio with theoretical values for possible elemental compositions. daneshyari.comnih.gov For Cladospolide D, the molecular formula was determined to be C₁₂H₁₈O₄, with a molecular weight of 226.27. kitasato-u.ac.jpmedchemexpress.com

Electronic Circular Dichroism (ECD) spectroscopy played a role in assigning the absolute configuration of chiral centers in Cladospolide D. sigmaaldrich.comnih.govresearchgate.netchem960.com By comparing the experimental ECD spectrum with calculated spectra for different possible stereoisomers, the absolute stereochemistry can be determined. nih.govresearchgate.netmdpi.com This method is particularly useful for molecules with chromophores near chiral centers. mdpi.com While specific details for Cladospolide D's ECD analysis are less prevalent in the provided snippets compared to other techniques, ECD is a standard method for absolute configuration assignment in natural products. nih.govresearchgate.netresearchgate.netresearchgate.net

Infrared (IR) spectroscopy was used to identify the key functional groups present in Cladospolide D. jst.go.jpnih.govnih.govchem960.comvscht.czmasterorganicchemistry.comlibretexts.org Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations within the molecule. vscht.czmasterorganicchemistry.comlibretexts.org For Cladospolide D, IR spectra showed absorption bands indicative of hydroxyl groups (around 3300-3600 cm⁻¹) and carbonyl groups (around 1650-1800 cm⁻¹), consistent with its structure as a hydroxylated macrolide with a lactone carbonyl. daneshyari.comnih.govoup.comlibretexts.org

Here is a sample of IR data for Cladospolide D:

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Hydroxyl (O-H) | ~3365, ~3429 daneshyari.comnih.gov |

| Carbonyl (C=O) | ~1724, ~1710 nih.gov, ~1706 oup.com |

Note: The specific band positions can vary slightly depending on the physical state of the sample and the instrument used. daneshyari.comnih.govoup.com

Stereochemical Assignment through Synthetic Correlation and Enantiomeric Synthesis

A critical aspect of the structural elucidation of Cladospolide D, particularly the confirmation of its stereochemistry, involved chemical synthesis. daneshyari.comwvu.eduacs.orgnih.govacs.orgresearchgate.netthieme-connect.comacs.orgthieme-connect.comosti.govmdpi.com Initial structural assignments based solely on spectroscopic data, particularly the E-configuration of the double bond, were challenged by synthetic efforts. researchgate.netthieme-connect.com

Asymmetric syntheses were undertaken to prepare possible diastereomers and enantiomers of Cladospolide D. wvu.eduacs.orgnih.govacs.orgresearchgate.netacs.org By comparing the spectroscopic data (especially NMR and optical rotation) of the synthetic compounds with those of the naturally isolated product, the correct absolute and relative stereochemistry was definitively established. daneshyari.comwvu.eduacs.orgnih.govacs.orgresearchgate.netthieme-connect.comacs.org This process revealed that the initial assignment of the C2-C3 double bond stereochemistry was incorrect, and the natural product actually possesses the Z-configuration, not the E-configuration as initially proposed based on coupling constants. researchgate.netthieme-connect.com The synthesis of both possible diastereomers and comparison of their optical rotation data were key to confirming the stereochemistry. researchgate.netthieme-connect.com This highlights the importance of synthesis in verifying structures, especially for complex natural products with multiple stereocenters. wvu.eduacs.orgnih.govacs.orgresearchgate.netthieme-connect.comacs.org

Biosynthetic Pathways and Mechanistic Considerations

Proposed Polyketide Biosynthesis of Cladospolide D

The biosynthesis of cladospolide D is proposed to proceed via a polyketide pathway. Polyketides are a large class of secondary metabolites synthesized by polyketide synthases (PKSs) actascientific.com. These enzymes function similarly to fatty acid synthases, iteratively condensing small carboxylic acid extender units, such as malonyl-CoA, to a growing polyketide chain actascientific.com. The structural diversity of polyketides arises from variations in the choice of starter and extender units, the number of condensation steps, and the reductive and tailoring reactions performed by the PKS modules actascientific.com.

While the specific gene cluster and enzymatic steps for cladospolide D biosynthesis in Cladosporium have not been fully elucidated in the provided search results, the macrolactone structure strongly suggests a polyketide origin. Studies on the synthesis of cladospolide D and related cladospolides often involve strategies that mimic proposed biosynthetic steps, providing insights into the likely enzymatic transformations researchgate.netdaneshyari.comthieme-connect.comnih.govthieme-connect.com. For instance, the construction of the 12-membered ring and the introduction of specific functional groups like the diol and the α,β-unsaturated ketone are key transformations that would be catalyzed by PKS modules and associated enzymes.

Research into the total synthesis of cladospolide D has employed reactions such as Sharpless asymmetric dihydroxylation for installing diol functionalities, olefin cross-metathesis for double bond formation, and macrolactonization reactions to form the cyclic ester ring researchgate.netdaneshyari.com. These synthetic strategies reflect the types of chemical transformations that would likely occur during the natural enzymatic biosynthesis.

Enzymatic Components and Steps in Macrolactone Ring Formation

The formation of the macrolactone ring is a crucial step in the biosynthesis of cladospolide D. This cyclization event typically occurs after the linear polyketide chain of the appropriate length and functionalization has been assembled by the PKS. The final step in macrolactone biosynthesis is usually a macrocyclization reaction, often catalyzed by a thioesterase (TE) domain or a separate cyclase enzyme, which closes the linear polyketide chain by forming an ester bond between the terminal carboxyl group and a hydroxyl group elsewhere in the chain actascientific.com.

In the context of cladospolide D, the formation of the 12-membered lactone ring would involve the cyclization of a linear polyketide precursor. Synthetic approaches to cladospolide D have utilized macrolactonization methods such as the Yamaguchi lactonization, which are designed to efficiently form medium- and large-ring lactones researchgate.netthieme-connect.comacs.orghelsinki.fi. While Yamaguchi lactonization is a chemical reaction, its successful application in synthesizing cladospolide D highlights the feasibility of forming the 12-membered ring, a process that would be enzymatically controlled in nature.

The enzymes involved in the polyketide assembly line leading to the cladospolide D precursor would include ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), and ketoreductase (KR) domains, typically organized within large modular PKS enzymes actascientific.commdpi.com. The specific combination and iterative action of these domains dictate the structure and oxidation state of the growing polyketide chain. The precise sequence of these enzymatic steps and the specific enzymes responsible for the macrolactone ring formation in cladospolide D biosynthesis remain areas for further investigation.

Comparative Analysis of Biosynthetic Origins within the Cladospolide Family

The cladospolide family consists of several related macrolides, including cladospolides A, B, C, and D, which share a 12-membered macrolactone core but differ in their stereochemistry and functional groups daneshyari.comthieme-connect.commdpi.com. These compounds are isolated from various Cladosporium species daneshyari.commdpi.comnih.gov. The structural similarities among cladospolides A-D suggest that they likely share common early biosynthetic steps, diverging at later stages through different enzymatic modifications.

Cladospolides A-C are described as diastereomeric 12-membered macrolactone diols that differ in the stereochemistry of the C4/C5 diol and the C2/C3 double bond thieme-connect.com. Cladospolide D is distinct due to its γ-keto functionality researchgate.net. The proposed biosynthesis of some cladospolides, like iso-cladospolide B, cladospolide B, and pandangolides, has been suggested to involve a common trihydroxydodecanoic acid-polyketide precursor mdpi.comnih.gov. This implies that the initial polyketide chain elongation and some hydroxylation steps might be conserved across the biosynthesis of several cladospolides.

Chemical Synthesis and Analogues

Strategies for Asymmetric Total Synthesis of Cladospolide D

The asymmetric total synthesis of Cladospolide D has been accomplished by several research groups, each employing unique strategies to construct the chiral centers and the macrolactone core. These syntheses are crucial for confirming the structure of the natural product and for providing access to material for further biological studies.

The stereocontrolled construction of the multiple chiral centers in Cladospolide D is a critical challenge in its synthesis. Various powerful asymmetric reactions have been utilized to achieve high stereoselectivity.

Sharpless Asymmetric Dihydroxylation: This has been a cornerstone reaction in several syntheses of Cladospolide D to install key stereocenters. For instance, the synthesis reported by Reddy et al. employed a Sharpless asymmetric dihydroxylation step for the installation of the C5-hydroxyl group. daneshyari.com Similarly, the O'Doherty group's synthesis, which was pivotal in reassigning the correct structure, also utilized a diastereo- and regioselective Sharpless dihydroxylation of a dienoate intermediate. nih.gov This reaction is highly valued for its reliability and predictability in converting prochiral alkenes into chiral diols with high enantiomeric excess.

Olefin Metathesis: Olefin metathesis, particularly cross-metathesis, has been used to construct the carbon backbone of the molecule efficiently. The Reddy synthesis employed Grubb's cross metathesis to connect two smaller fragments, demonstrating the utility of this carbon-carbon bond-forming reaction in complex molecule synthesis. daneshyari.com This strategy allows for a convergent approach, where different parts of the molecule are synthesized separately before being joined together.

Other notable methods for stereocontrol include the use of Noyori asymmetric ynone reduction, as demonstrated in the O'Doherty synthesis, to establish a key alcohol stereocenter. nih.gov Their route also featured a clever use of an alkyne zipper reaction to position functional groups strategically across a long carbon chain, setting the stage for subsequent stereoselective transformations. nih.gov

The formation of the 12-membered macrolactone ring is a thermodynamically and kinetically challenging step due to entropic factors and potential transannular strain. Synthetic chemists have relied on several powerful macrolactonization methods to overcome this hurdle.

Shiina Lactonization: This method was the key macrocyclization strategy in the total synthesis of (+)-cladospolide D by Reddy and colleagues. daneshyari.com The Shiina macrolactonization utilizes an aromatic carboxylic acid anhydride (B1165640), such as 2,4,6-trichlorobenzoyl chloride, in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid of the seco-acid precursor for intramolecular attack by the hydroxyl group. This method is known for its effectiveness in forming medium- to large-sized rings under mild conditions.

Yamaguchi Lactonization: An alternative and widely used method, the Yamaguchi lactonization, was employed by Kaliappan and Si in their concise total synthesis of (+)-cladospolide D. nih.gov This procedure also involves the formation of a mixed anhydride from the seco-acid using 2,4,6-trichlorobenzoyl chloride, followed by DMAP-promoted intramolecular esterification under high dilution conditions to favor the cyclization process over intermolecular polymerization.

Several distinct total syntheses of Cladospolide D have been reported, each with its own merits in terms of strategy and efficiency.

The O'Doherty synthesis (2009) was highly significant as it led to the structural reassignment of the natural product. By synthesizing the enantiomer of the proposed structure, they proved the original assignment was incorrect. nih.gov Their flexible, de novo asymmetric approach started from 1-nonyne (B165147) and was completed in 11-15 steps. nih.gov Key features include the alkyne zipper reaction, Noyori asymmetric ynone reduction, and Sharpless asymmetric dihydroxylation to control all stereocenters catalytically. nih.gov

The Kaliappan and Si synthesis (2012) presented a short and convergent route. Their strategy involved an olefin cross-metathesis to link key fragments and oxidation of a furan (B31954) moiety to generate the γ-oxo-α,β-unsaturated acid precursor. The synthesis was completed using the Yamaguchi lactonization to forge the 12-membered ring. nih.gov

The Reddy synthesis (2016) accomplished the asymmetric total synthesis of (+)-cladospolide D in 12 steps. daneshyari.com This route is characterized by its use of Sharpless asymmetric dihydroxylation to set a key stereocenter, Grubb's cross metathesis for fragment coupling, and the Shiina lactonization for the final macrocycle formation. daneshyari.com

| Research Group | Year Published | Key Stereocontrol Reactions | Macrocyclization Method | Number of Steps | Key Strategic Feature |

|---|---|---|---|---|---|

| O'Doherty et al. | 2009 | Noyori Ynone Reduction, Sharpless Dihydroxylation | Not specified in abstract | 11-15 | Structural reassignment of Cladospolide D |

| Kaliappan and Si | 2012 | Olefin Cross-Metathesis | Yamaguchi Lactonization | Not specified | Convergent route using furan oxidation |

| Reddy et al. | 2016 | Sharpless Asymmetric Dihydroxylation, Cross Metathesis | Shiina Lactonization | 12 | Linear sequence with key catalytic reactions |

Development of Synthetic Analogues and Derivatives

The development of synthetic analogues and derivatives of natural products is a critical step in understanding their structure-activity relationships (SAR) and potentially improving their therapeutic profiles. The total synthesis routes established for Cladospolide D provide a platform for such investigations. By modifying various functional groups—such as the hydroxyl group, the ketone, or the alkyl side chain—researchers can probe which parts of the molecule are essential for its antifungal activity.

The synthesis of all possible stereoisomers of Cladospolide D by the O'Doherty group was a foundational step in this direction, as it demonstrated the importance of the correct stereochemistry for matching the natural product's properties. nih.gov However, despite the successful total syntheses, detailed studies on the synthesis of a broader range of Cladospolide D analogues and the systematic evaluation of their biological activities are not extensively reported in the current scientific literature. The existing synthetic strategies lay the groundwork for future research to create libraries of derivatives for comprehensive SAR studies. nih.gov

Semi-synthetic and Chemoenzymatic Approaches to Cladospolide D Modifications

Semi-synthetic and chemoenzymatic approaches offer powerful alternatives to total synthesis for generating novel derivatives of natural products. Semi-synthesis involves chemically modifying the natural product isolated from its biological source, which can be more efficient than building the molecule from scratch. rsc.org Chemoenzymatic synthesis combines the selectivity of enzymes with the flexibility of chemical reactions.

While specific reports on the semi-synthesis or chemoenzymatic modification of Cladospolide D are scarce, related studies point to the feasibility of such approaches. A chemoenzymatic total synthesis of the structurally related (-)-Cladospolide A has been successfully developed. nih.govrsc.org This synthesis ingeniously used an enantiomerically pure building block derived from the microbial oxidation of chlorobenzene, highlighting how enzymes can provide chiral precursors for complex synthesis. rsc.org Furthermore, studies on the producing organism's genus, Cladosporium, have shown that it possesses enzymes capable of performing specific transformations, such as chemoenzymatic epoxidation, which involves lipases with perhydrolase activity. wur.nl This suggests that enzymes from the natural producer or other microbial sources could potentially be harnessed for late-stage functionalization of the Cladospolide D scaffold to create novel derivatives.

Biological Activities and Molecular Mechanisms of Action

Antifungal Activities against Specific Fungal Pathogens

Cladospolide D has demonstrated notable antifungal activity against specific fungal pathogens. Studies have shown its effectiveness against Pyricularia oryzae and Mucor racemosus. nih.govchem960.comidrblab.cnncats.ioncats.io Research indicates that Cladospolide D exhibits activity against Pyricularia oryzae with an IC50 value of 12.5 μg/mL. idrblab.cn

Here is a summary of the antifungal activity data for Cladospolide D:

| Fungal Pathogen | Activity | IC50 (μg/mL) |

| Pyricularia oryzae | Active | 12.5 |

| Mucor racemosus | Active | Not specified |

Investigations into Other Biological Activities Exhibited by Cladospolides

Beyond antifungal effects, investigations into the broader class of cladospolides, including compounds related to Cladospolide D, have uncovered other biological activities.

Studies on Plant Growth Regulation

Cladospolides A, B, and C have been studied for their effects on plant growth. These compounds have been found to inhibit the shoot elongation of rice seedlings. nih.govmdpi-res.com For instance, cladospolide A isolated from Cladosporium cladosporioides has been shown to inhibit rice seedling shoot elongation. Cladospolides A, B, and C consistently demonstrate this inhibitory effect on rice seedling shoot elongation.

Enzymatic Inhibition Profiles

Related cladospolide compounds have also shown enzymatic inhibitory activity. Specifically, cladospolides have been reported to exhibit α-glycosidase inhibitory activity. This suggests a potential role for certain cladospolides in modulating enzymatic processes.

Cellular Pathway Modulation

Further research into cladospolides has indicated their ability to modulate cellular pathways. Studies have reported that cladospolides can influence the expression of p21waf1/cip1. ncats.ioncats.io This suggests that cladospolides may interact with cellular mechanisms regulating the cell cycle or growth.

Elucidation of Intracellular Targets and Molecular Interaction Models

Research efforts have been directed towards elucidating the intracellular targets of cladospolides and developing molecular interaction models to understand how these compounds exert their biological effects. Studies aim to identify the specific molecules or pathways within cells that cladospolides interact with to produce their observed activities.

In Vitro Mechanistic Studies and Cellular Assays

To understand the mechanisms of action of cladospolides, various in vitro mechanistic studies and cellular assays have been employed. ncats.ioncats.io These studies involve investigating the effects of cladospolides on specific enzymes, such as the α-glycosidase inhibition studies. Additionally, cellular assays, such as those examining the modulation of p21waf1/cip1 expression, are used to understand their impact on cellular pathways. ncats.ioncats.io These in vitro and cellular approaches are crucial for dissecting the molecular interactions and pathways affected by cladospolides.

Derivatization and Structure Activity Relationship Sar Studies

Systematic Synthesis of Cladospolide D Derivatives

The total synthesis of Cladospolide D has been successfully achieved by multiple research groups, laying a crucial foundation for the creation of novel analogs. These synthetic routes provide the necessary chemical blueprint to introduce a variety of modifications at different positions of the Cladospolide D scaffold. Potential sites for derivatization include the hydroxyl and ketone functionalities, as well as the unsaturated lactone ring.

Despite the existence of these synthetic pathways, published research on the systematic synthesis of a library of Cladospolide D derivatives is sparse. The strategic modification of the core structure could involve:

Esterification or etherification of the hydroxyl group: Introducing different alkyl or aryl groups could modulate the lipophilicity and steric bulk of the molecule, potentially impacting its interaction with biological targets.

Modification of the ketone group: Reduction to a secondary alcohol or conversion to other functional groups could probe the importance of this moiety for antifungal activity.

Alterations to the macrolide ring: Ring-expansion or contraction, as well as the introduction of substituents on the carbon backbone, could provide insights into the optimal ring size and conformation for biological efficacy.

The creation of a diverse library of such derivatives is a prerequisite for conducting meaningful SAR studies.

Correlation of Structural Modifications with Biological Activity Profiles

A thorough investigation into the structure-activity relationships of Cladospolide D would require the synthesized derivatives to be screened for their biological activity, primarily their antifungal efficacy against a panel of relevant fungal pathogens. By comparing the activity of the derivatives to that of the parent Cladospolide D, researchers could begin to elucidate the key structural features responsible for its antifungal properties.

Currently, there is a lack of publicly available data detailing the biological activity of a series of Cladospolide D analogs. Such studies would ideally generate data tables correlating specific structural changes with corresponding changes in antifungal potency, often expressed as Minimum Inhibitory Concentration (MIC) values. This data is essential for identifying:

Pharmacophores: The essential structural elements required for antifungal activity.

Auxophores: Structural features that can be modified to enhance activity, improve selectivity, or optimize pharmacokinetic properties.

Regions of negative impact: Modifications that lead to a decrease or loss of activity.

Without such comparative data, the rational design of more potent and selective Cladospolide D-based antifungal agents remains a significant challenge.

Computational Modeling for SAR Prediction and Molecular Design

In modern drug discovery, computational modeling plays a pivotal role in predicting the SAR of a series of compounds and in guiding the design of new, more effective molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking could be powerfully applied to the study of Cladospolide D derivatives.

QSAR studies would involve the development of mathematical models that correlate the physicochemical properties of the Cladospolide D analogs with their observed biological activities. These models could then be used to predict the activity of virtual or yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts.

Molecular docking simulations could provide insights into the potential binding modes of Cladospolide D and its derivatives with their putative fungal target proteins. By understanding these interactions at a molecular level, researchers could design modifications that enhance binding affinity and, consequently, biological activity.

The application of these computational tools to Cladospolide D is, as with the other areas of its derivatization and SAR studies, not yet extensively reported in the scientific literature. The identification of the specific fungal target of Cladospolide D would be a critical first step in enabling meaningful molecular docking studies.

Advanced Analytical Methodologies in Cladospolide D Research

Chromatographic Techniques for Isolation and Purification (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the isolation and purification of natural products from complex mixtures. For Cladospolide D, these methods have been crucial in obtaining the pure compound from its source.

Column Chromatography: This is a widely used method for the preliminary purification of natural products. nih.govresearchgate.net The isolation of Cladospolide D from the fermentation broth of Cladosporium sp. FT-0012 involved solvent extraction followed by ODS column chromatography. nih.gov This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase as they pass through a column. researchgate.net Different types of stationary phases, such as ODS (Octadecylsilyl), are used depending on the polarity of the compounds being separated. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for both analytical and preparative separation and purification of compounds. researchgate.netmdpi.com Following column chromatography, preparative HPLC was used in the isolation of Cladospolide D to achieve higher purity. nih.govresearchgate.net HPLC offers high resolution and efficiency, making it suitable for separating closely related compounds. mdpi.com Reversed-phase HPLC (RPLC), which uses a non-polar stationary phase and a polar mobile phase, is a common approach for separating peptides and can be applied to other organic molecules like macrolides. mdpi.com Preparative HPLC is specifically designed for purifying larger quantities of a target compound. mdpi.com

These chromatographic steps are essential for obtaining Cladospolide D in a sufficiently pure form for structural characterization and biological activity testing.

Integration of Hyphenated Analytical Systems (e.g., LC-MS, LC-NMR)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic or spectrometric methods. These integrated systems provide more comprehensive information about the components of a mixture, which is particularly valuable in natural product research.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS couples liquid chromatography with mass spectrometry, allowing for the separation of compounds and the determination of their molecular mass and fragmentation patterns. nih.gov This technique is widely used for the identification and characterization of compounds in complex mixtures due to its high sensitivity and selectivity. nih.gov While not explicitly detailed for Cladospolide D in the provided snippets, LC-MS is a standard tool in the analysis of natural products and would likely be employed to confirm the molecular weight and formula of isolated Cladospolide D and to identify related compounds or impurities. Tandem liquid chromatography-mass spectrometry (LC-MS/MS) can provide even more detailed structural information through fragmentation analysis. nih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR integrates liquid chromatography with nuclear magnetic resonance spectroscopy, providing detailed structural information for separated compounds in a mixture. iosrphr.orgsci-hub.se This technique is particularly powerful for the structural elucidation of unknown compounds, as NMR provides information about the connectivity and functional groups within a molecule. iosrphr.orgsci-hub.se LC-NMR is considered a valuable technique for the analysis of complex mixtures, including natural product extracts, where closely related substances may be present. iosrphr.org Different modes of operation, such as on-flow and stop-flow, exist to optimize sensitivity and data acquisition. sci-hub.se The combination of LC-NMR and LC-MS (LC-NMR-MS) offers complementary data, providing comprehensive structural identification of compounds in complex mixtures. nih.govnih.gov This is especially useful in drug discovery and metabolite profiling. nih.govnih.gov

These hyphenated techniques are crucial for the unambiguous identification and structural confirmation of Cladospolide D and for the analysis of its biosynthetic pathway or potential degradation products.

Quantification Methods for Biological and Synthetic Studies

Accurate quantification of Cladospolide D is necessary for various studies, including determining its yield from fermentation, analyzing its concentration in biological assays, or monitoring its levels during synthetic procedures.

While specific methods for the quantification of Cladospolide D are not explicitly detailed in the provided search results, chromatographic techniques, particularly HPLC, are commonly used for the quantification of natural products. chromatographyonline.com By using a calibrated HPLC method with a suitable detector (e.g., UV-Vis detector if the molecule has a chromophore, or coupled with MS), the concentration of Cladospolide D in a sample can be determined by comparing the peak area or height to a calibration curve generated using known concentrations of the pure standard. chromatographyonline.com GC-MS has also been mentioned in the context of identifying and quantifying bioactive components in extracts, suggesting its potential applicability for suitable compounds. researchgate.netamazonaws.com The development and validation of analytical methods, including those for quantification, are essential steps in the study of any bioactive compound. chromatographyonline.comresearchgate.net

Potential Research Applications and Future Directions

Cladospolide D as a Chemical Probe for Biological Processes

The distinct structural features and demonstrated biological activity of Cladospolide D suggest its potential utility as a chemical probe to investigate specific biological pathways or targets. Chemical probes are valuable tools in biological research, allowing scientists to perturb biological systems and understand the roles of specific proteins or processes. While the precise molecular target of Cladospolide D responsible for its antifungal activity has not been explicitly detailed in the search results, its selective toxicity against certain fungi indicates interaction with specific fungal cellular components or processes. mdpi.comnih.govkitasato-u.ac.jp Future research could focus on identifying these targets through biochemical and genetic approaches. Understanding the interaction of Cladospolide D with its molecular target could provide insights into essential fungal biology, potentially revealing new strategies for antifungal intervention. Developing modified versions of Cladospolide D, perhaps tagged with fluorescent or affinity labels, could facilitate the tracking and isolation of its binding partners within fungal cells.

Prospects in Agrochemical Research for Novel Antifungal Agents

The significant antifungal activity exhibited by Cladospolide D against plant pathogens such as Pyricularia oryzae and Mucor racemosus highlights its potential in agrochemical research. mdpi.comnih.govkitasato-u.ac.jp Pyricularia oryzae is a major pathogen responsible for rice blast disease, a devastating disease affecting rice crops worldwide. The reported IC50 values of Cladospolide D against these fungi (0.15 μg/mL for P. oryzae and 29 μg/mL for M. racemosus) indicate potent activity, particularly against P. oryzae. mdpi.comkitasato-u.ac.jp This efficacy suggests that Cladospolide D or its derivatives could serve as lead compounds for the development of novel fungicides to protect crops. Research in this area would involve further evaluation of its spectrum of activity against a wider range of plant fungal pathogens, assessment of its stability under environmental conditions, and investigation into its mode of action in plant-pathogen interactions. The development of agrochemicals from natural products like Cladospolide D offers a promising avenue for finding environmentally friendlier alternatives to synthetic pesticides.

Advancements in Biocatalysis and Synthetic Biology for Sustainable Production

The production of complex natural products like Cladospolide D through traditional synthetic chemistry can be challenging and resource-intensive. Advancements in biocatalysis and synthetic biology offer promising avenues for the sustainable and efficient production of Cladospolide D. Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions, often with high selectivity and under mild conditions. uni-greifswald.deresearchgate.netcnr.itrsc.org Synthetic biology involves designing and constructing new biological parts, devices, and systems, or re-designing existing, natural biological systems for useful purposes. Research could focus on identifying the biosynthetic pathway of Cladospolide D in Cladosporium sp. FT-0012 and the enzymes involved. mdpi.comnih.gov This knowledge could then be used to engineer microbial hosts, such as bacteria or yeast, to produce Cladospolide D through fermentation. researchgate.net Alternatively, specific enzymes from the biosynthetic pathway could be employed in in vitro biocatalytic cascades to synthesize the compound or its key intermediates. uni-greifswald.dersc.org This approach could lead to more cost-effective and environmentally sustainable production methods compared to traditional chemical synthesis, several total syntheses of Cladospolide D having been reported using various chemical strategies. kitasato-u.ac.jpresearchgate.netindiascienceandtechnology.gov.inosti.govjst.go.jpacs.orgresearchgate.netacs.orgacs.org

Exploration of Novel Bioactivities and Molecular Targets

Beyond its known antifungal activity, Cladospolide D may possess other un explored biological activities. Natural products from Cladosporium species have demonstrated a wide range of bioactivities, including antibacterial, antiviral, cytotoxic, and enzyme-inhibitory effects. mdpi.comnih.govresearchgate.netmdpi.commdpi.com Future research should involve broad screening of Cladospolide D against various biological targets and disease models to uncover novel bioactivities. This could include testing against bacterial strains, viruses, cancer cell lines, and enzymes involved in various physiological and pathological processes. mdpi.comnih.govresearchgate.netmdpi.commdpi.com Identifying new bioactivities would expand the potential applications of Cladospolide D and provide leads for drug discovery. Concurrently, research should focus on elucidating the molecular targets responsible for any newly discovered activities. Techniques such as affinity chromatography, pull-down assays, and structural biology methods could be employed to identify proteins or other biomolecules that interact with Cladospolide D. researchgate.net

Strategic Development of Cladospolide D Analogues for Enhanced Research Utility

The synthesis and evaluation of Cladospolide D analogues represent a crucial strategy for enhancing its research utility and potentially improving its biological properties. indiascienceandtechnology.gov.inmoes.gov.innsf.gov By modifying specific parts of the Cladospolide D structure, researchers can investigate the structure-activity relationships (SAR) and potentially develop compounds with improved potency, selectivity, or desirable physical properties. nsf.gov Several synthetic routes for Cladospolide D have been reported, providing a foundation for analogue synthesis. kitasato-u.ac.jpresearchgate.netindiascienceandtechnology.gov.inosti.govjst.go.jpacs.orgresearchgate.netacs.orgacs.org Analogue development can involve modifying the macrolide ring, altering the functional groups, or incorporating different substituents. nsf.gov These analogues can then be tested for their biological activities to understand how structural changes impact function. This iterative process of synthesis and testing can lead to the identification of analogues with enhanced antifungal activity, novel bioactivities, or improved characteristics for use as chemical probes. nsf.gov Furthermore, the synthesis of isotopically labeled analogues could be valuable for metabolic studies and tracking the compound within biological systems.

Q & A

Q. How can multi-omics approaches elucidate Cladospolide D’s polypharmacology?

- Answer : Integrate RNA-seq (transcriptomics), SILAC-based proteomics, and metabolomics (LC-MS/MS) to map compound-induced changes. Use pathway enrichment tools (MetaboAnalyst, STRING) to identify synergistic targets. Validate via CRISPR-interference or siRNA knockdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.